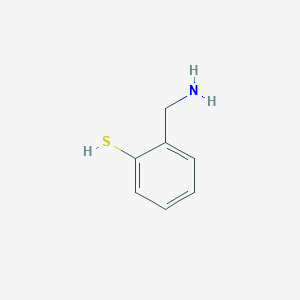

Benzenethiol, 2-aminomethyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87458-37-5 |

|---|---|

Molecular Formula |

C7H9NS |

Molecular Weight |

139.22 g/mol |

IUPAC Name |

2-(aminomethyl)benzenethiol |

InChI |

InChI=1S/C7H9NS/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 |

InChI Key |

KWYDGSCNANPBRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN)S |

Origin of Product |

United States |

Overview of Bifunctional Aminothiols in Organic Chemistry

Bifunctional molecules, which possess two distinct reactive functional groups, are of immense importance in organic synthesis. nih.gov They offer an efficient pathway to construct complex molecular architectures, often with high atom economy, by enabling multiple transformations. nih.gov Among these, aminothiols are a prominent class, characterized by the presence of both an amino (-NH2) and a thiol (-SH) group. sigmaaldrich.com

The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol group and is a potent nucleophile. creative-proteomics.com It plays a crucial role in various biological processes, including antioxidant defense and protein structure stabilization through the formation of disulfide bonds. creative-proteomics.com The amino group, on the other hand, is basic and also nucleophilic. The dual reactivity of aminothiols makes them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govcreative-proteomics.com Furthermore, their ability to chelate metal ions has led to their use in coordination chemistry and as radioprotective agents. nih.govnih.gov

Structural Characteristics and Chemical Significance of Benzenethiol, 2 Aminomethyl

Benzenethiol (B1682325), 2-aminomethyl- is an aromatic aminothiol (B82208) with the chemical formula C7H9NS. nih.gov Its structure consists of a benzene (B151609) ring substituted with a thiol group and an aminomethyl group in the ortho (1,2) positions. This specific spatial arrangement of the functional groups is critical to its chemical behavior.

The proximity of the amino and thiol groups allows for intramolecular interactions and the formation of stable five-membered chelate rings with metal ions. This chelating ability is a key feature, making it a valuable ligand in coordination chemistry. The interplay between the soft thiol and the harder amino group enables it to bind to a variety of metal centers, influencing the properties and reactivity of the resulting metal complexes.

Below is a table summarizing some of the key chemical and physical properties of Benzenethiol, 2-aminomethyl-.

| Property | Value |

| Molecular Formula | C7H9NS nih.gov |

| Molecular Weight | 139.22 g/mol nih.gov |

| CAS Number | 87458-37-5 nih.gov |

| Boiling Point (Predicted) | 256.6 ± 15.0 °C lookchem.com |

| Density (Predicted) | 1.140 ± 0.06 g/cm³ lookchem.com |

| XLogP3 | 0.9 nih.gov |

This data is based on computational predictions and may vary from experimental values.

Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles and Chelation Modes

The efficacy of Benzenethiol (B1682325), 2-aminomethyl- in coordination chemistry stems from its inherent structural features which allow for predictable and stable chelation with a variety of metal centers.

Benzenethiol, 2-aminomethyl- primarily functions as a bidentate N,S-donor ligand. It forms a stable five-membered chelate ring upon coordination to a metal center through the nitrogen atom of the aminomethyl group and the sulfur atom of the deprotonated thiol group. This combination of a hard nitrogen donor and a soft sulfur donor allows it to coordinate effectively with a wide range of transition metals, which have varying hard-soft acid characteristics. The formation of complexes where the ligand acts as a bidentate NS donor has been noted in studies involving similar ligand frameworks with metals like Rhenium(V) and Technetium(V) osti.gov. The rigidity of the benzene (B151609) ring holds the donor atoms in a favorable pre-organized conformation for chelation, reducing the entropic penalty associated with complex formation.

The stereochemistry of complexes derived from Benzenethiol, 2-aminomethyl- and its derivatives is a critical aspect of their design. When a chiral center is introduced into the ligand, for instance by modifying the aminomethyl group, it can lead to the formation of diastereoselective or enantioselective metal complexes. The presence of a sulfur donor atom can enhance the stereodiscriminating ability of the resulting chiral complex nih.gov.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with Benzenethiol, 2-aminomethyl- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.

Benzenethiol, 2-aminomethyl- and its analogues form stable complexes with a variety of transition metals.

Copper(II) Complexes : Copper(II), being a borderline acid, has a strong affinity for both N and S donors. The reaction of ligands containing aminobenzothiazole or similar moieties with copper(II) salts yields complexes with geometries such as distorted square planar jmaterenvironsci.com. Chiral copper(II) complexes have been synthesized using N,S-donor ligands for applications in asymmetric synthesis, forming five-coordinate pyramidal geometries nih.gov.

Cobalt(II) Complexes : Cobalt(II) complexes with N,S-donor ligands have been prepared as models for metalloprotein active sites. These complexes often exhibit a distorted tetrahedral geometry nih.gov. Studies on related aminobenzothiazole ligands show the formation of pseudotetrahedral or six-coordinate cobalt(II) complexes depending on the other ligands present rsc.org.

Zinc(II) Complexes : Zinc(II) readily forms complexes with N,S ligands. These complexes are often four-coordinate with a tetrahedral geometry, although six-coordinate octahedral geometries can also be achieved nih.govnih.govmdpi.com.

Rhenium and Technetium Complexes : The coordination chemistry of technetium and rhenium is of significant interest for radiopharmaceutical applications nih.govscielo.br. Both Re(V) and Tc(V) form stable oxo- or nitrido-core complexes. Bidentate N,S ligands can coordinate to these metal centers to form complexes such as MOCI(L₂)₂ (M=Tc, Re) osti.gov. For instance, oxorhenium(V) complexes with distorted octahedral geometries have been reported where the N,S ligand occupies the equatorial plane mdpi.com.

Below is a table summarizing representative transition metal complexes with related N,S-donor ligands.

| Metal Ion | Ligand Type | Complex Formula Example | Geometry |

| Copper(II) | Chiral N,S-donor | Schiff base complex | Five-coordinate pyramidal nih.gov |

| Cobalt(II) | N(2)S(alkylthiolate) | [(PATH)CoBr] | Distorted tetrahedral nih.gov |

| Zinc(II) | N(2)S(alkylthiolate) | [(PATH)ZnBr] | Distorted tetrahedral nih.gov |

| Rhenium(V) | N,S-dithiocarboxylate | ReOCl(L₂)₂ | Distorted octahedral osti.gov |

| Technetium(V) | N,S-dithiocarboxylate | TcOCl(L₂)₂ | Distorted octahedral osti.gov |

The bifunctional nature of Benzenethiol, 2-aminomethyl- makes it a suitable building block for creating larger supramolecular structures like organometallic compounds and coordination polymers.

Organometallic Compounds : While direct examples with Benzenethiol, 2-aminomethyl- are specific, the principles of forming organometallic compounds involve creating direct metal-carbon bonds. The aromatic ring of the ligand could potentially be functionalized to participate in organometallic bonding.

Coordination Polymers : Coordination polymers are extended structures formed by linking metal ions with organic ligands. Benzenethiol, 2-aminomethyl-, by coordinating to two different metal centers (one through the N,S-chelate and another through an additional functional group on the ring, or by bridging two metals), can act as a linker. Thiol-functionalized coordination polymers have been developed for applications such as the removal of heavy metals nih.gov. The structure of these polymers can range from 1D chains to 2D layers and 3D frameworks, depending on the coordination geometry of the metal and the connectivity of the ligand researchgate.netepa.govnih.gov.

Spectroscopic Investigations of Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to elucidate the structure of the complexes and to probe the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and S-H (or C-S) bonds upon complexation provide direct evidence of coordination. For example, the disappearance of the ν(S-H) band and shifts in the ν(N-H) bands would indicate chelation through the deprotonated sulfur and the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zinc(II), ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure in solution. Chemical shift changes in the protons and carbons near the coordination sites provide insight into the binding mode nih.gov.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of transition metal complexes provide information about the d-d transitions and charge transfer bands (ligand-to-metal or metal-to-ligand). These spectra are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere, helping to distinguish between tetrahedral, square planar, and octahedral environments nih.govmdpi.com.

Mass Spectrometry : Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition.

The table below summarizes key spectroscopic data for representative metal complexes with related ligands.

| Technique | Complex Example | Observation | Interpretation |

| IR Spectroscopy | [CuL₂(OAc)₂] | Shift in C=N and appearance of M-N, M-O bands | Coordination of ligand to Copper(II) jmaterenvironsci.com |

| UV-Vis | [(PATH)CoBr] | Bands characteristic of d-d transitions | Consistent with a four-coordinate geometry nih.gov |

| ¹H NMR | [(PATH)ZnBr] | Chemical shift changes upon complexation | Confirmation of solid-state structure retained in solution nih.gov |

| Mass Spectrometry | [Co(L)Cl₂] | Molecular ion peak corresponding to the complex | Confirms composition of the complex mdpi.com |

Advanced Vibrational Spectroscopy (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for elucidating the coordination mode of Benzenethiol, 2-aminomethyl- (abbreviated as ATP) to a metal center. The FT-IR spectrum of the free ligand exhibits characteristic bands for the N-H and S-H stretching vibrations. nih.gov

Upon complexation, significant changes in the vibrational frequencies are observed. A key indicator of coordination is the disappearance of the ν(S-H) stretching band, which is typically observed around 2522-2530 cm⁻¹ in the free ligand. nih.gov This indicates the deprotonation of the thiol group and the formation of a metal-sulfur (M-S) bond. tandfonline.com

Furthermore, the asymmetric and symmetric stretching vibrations of the amino group (ν(NH₂)), which appear at approximately 3438 cm⁻¹ and 3349 cm⁻¹ respectively in free ATP, experience a red shift (a shift to lower wavenumbers) upon complexation. nih.govtandfonline.com This shift, typically in the range of 30-45 cm⁻¹, suggests the coordination of the amino nitrogen atom to the metal center, forming a metal-nitrogen (M-N) bond. tandfonline.com These spectral changes collectively confirm the bidentate chelation of the deprotonated ligand to the metal ion. tandfonline.com

Table 1: Characteristic FT-IR Spectral Data (cm⁻¹) for Benzenethiol, 2-aminomethyl- (ATP) and its Metal Complexes

| Compound/Complex | ν(S-H) | νasym(NH₂) | νsym(NH₂) | Reference |

|---|---|---|---|---|

| Free Ligand (ATP) | ~2522 | ~3438 | ~3349 | nih.gov |

| [MCl₂(ATP)₂] (M=Ti, Zr, Pd, Pt, Sn) | Absent | Shifted by 35-40 | Shifted by 30-45 | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Metal Proximity

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence for the coordination of Benzenethiol, 2-aminomethyl- and offers insights into the electronic environment of the ligand upon complex formation. In the ¹H NMR spectrum of the free ligand, a signal corresponding to the thiol proton (S-H) is observed. tandfonline.com

Upon formation of metal complexes, such as [MCl₂(ATP)₂] where M is Ti(IV), Zr(IV), Pd(IV), Pt(IV), or Sn(IV), this thiol proton signal disappears. This observation corroborates the FT-IR data, confirming the deprotonation of the thiol group and its involvement in bonding to the metal. tandfonline.com

Additionally, the resonance signals of the aromatic phenyl protons, which appear as a multiplet in the δ 6.64-7.30 ppm range for the free ligand, undergo a notable downfield shift to approximately δ 6.78 ppm upon complexation. tandfonline.com This downfield shift is attributed to the deshielding of these protons. The effect arises from the drainage of electron density from the aromatic ring towards the metal center as a result of coordination, which is consistent with the formation of a stable chelate ring. tandfonline.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Benzenethiol, 2-aminomethyl- (ATP) and its Metal Complexes

| Compound/Complex | Thiol Proton (S-H) | Aromatic Protons | Reference |

|---|---|---|---|

| Free Ligand (ATP) | Present (δ 3.66) | δ 6.64-7.30 (multiplet) | tandfonline.com |

| [MCl₂(ATP)₂] (M=Ti, Zr, Pd, Pt, Sn) | Absent | ~δ 6.78 | tandfonline.com |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes of Benzenethiol, 2-aminomethyl-, providing information about their geometry and electronic structure. The nature of the transitions depends on the d-electron configuration of the central metal ion.

For complexes with d⁰ metal ions like Ti(IV) and Zr(IV), as well as the p-block metal Sn(IV), the electronic spectra are dominated by a single, intense charge transfer band, observed around 28940-28980 cm⁻¹. tandfonline.com No d-d transitions are observed above 25000 cm⁻¹, which is consistent with their d⁰ electronic configuration. tandfonline.com

In contrast, complexes of d⁶ metal ions like Pd(IV) and Pt(IV) exhibit bands corresponding to d-d transitions, which are indicative of an octahedral geometry. For the diamagnetic Pd(IV) complex, [PdCl₂(ATP)₂], bands are observed at 33,350 cm⁻¹, 25,580 cm⁻¹, and 17,210 cm⁻¹. tandfonline.com The high-intensity bands at 33,350 cm⁻¹ and 25,580 cm⁻¹ are likely charge transfer bands, while broad shoulders around 18,820 cm⁻¹ and 17,210 cm⁻¹ are attributed to d-d transitions, suggesting an octahedral structure. tandfonline.com Similarly, the Pt(IV) complex, [PtCl₂(ATP)₂], shows d-d transition bands at 16,690 cm⁻¹, 19,910 cm⁻¹, 21,400 cm⁻¹, and 29,410 cm⁻¹, which are assigned to transitions from the ¹A₁g ground state to various excited states (¹T₁g, ³T₂g, ¹T₂g), consistent with an octahedral geometry. tandfonline.com

Table 3: Electronic Spectral Data (cm⁻¹) for Metal Complexes of Benzenethiol, 2-aminomethyl- (ATP)

| Complex | Absorption Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| [TiCl₂(ATP)₂] | ~28980 | Charge Transfer | tandfonline.com |

| [ZrCl₂(ATP)₂] | ~28940 | Charge Transfer | tandfonline.com |

| [PdCl₂(ATP)₂] | 33350, 25580, 18820, 17210 | Charge Transfer / d-d | tandfonline.com |

| [PtCl₂(ATP)₂] | 29410, 21400, 19910, 16690 | d-d Transitions (Octahedral) | tandfonline.com |

| [SnCl₂(ATP)₂] | ~28950 | Charge Transfer | tandfonline.com |

Magnetic Properties and Electrochemical Behavior of Complexes

Magnetic Properties

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the metal's d-orbitals. Magnetic susceptibility measurements of a series of complexes with the general formula [MCl₂(ATP)₂], where M = Ti(IV), Zr(IV), Pd(IV), Pt(IV), and Sn(IV), have shown that all these compounds are diamagnetic. tandfonline.com This is consistent with their respective electron configurations: Ti(IV) and Zr(IV) are d⁰ systems, while the low-spin d⁶ configuration of octahedral Pd(IV) and Pt(IV) results in all electrons being paired. Sn(IV) is a p-block element with no unpaired electrons.

Electrochemical Behavior

The electrochemical behavior of metal complexes containing the 2-aminothiophenol (B119425) moiety has been investigated using techniques like cyclic voltammetry, revealing the redox properties of the metal center and the ligand.

For a mononuclear ruthenium complex, [(PPh₃)CpRu(II)(L²)]Cl (where L² = 6-iminocyclohexa-2,4-dienethione, derived from 2-aminothiophenol), a reversible one-electron transfer process was observed at -0.36 V, along with two irreversible processes at -1.04 V and 1.18 V. A nickel(II) complex of a thiosemicarbazone ligand appended with a 2-aminothiophenol moiety, displayed a reversible one-electron oxidation at E₁/₂ = 0.22 V and a one-electron reduction at E₁/₂ = -1.46 V vs. Fc⁺/Fc. In the case of a Schiff base complex, [CuL²] (derived from salicylidene-4-aminoantipyrine and 2-aminothiophenol), a quasi-reversible peak for the Cu(II)/Cu(III) couple was found with Epc = 0.47 V and Epa = 0.61 V, alongside irreversible reductions for Cu(II) → Cu(I) at Epc = -0.63 V and Cu(I) → Cu(0) at -0.89 V. These studies demonstrate that the 2-aminothiophenol framework can participate in and influence the redox behavior of its metal complexes.

Table 4: Electrochemical Data for Selected Metal Complexes Containing the 2-Aminothiophenol Moiety

| Complex | Redox Process | Potential (V vs. ref) | Reference |

|---|---|---|---|

| [(PPh₃)CpRu(II)(L²)]Cl | Reversible ET | -0.36 | nih.gov |

| Ni(II)-thiosemicarbazone-ATP | Reversible Oxidation | +0.22 (vs. Fc⁺/Fc) | rsc.org |

| Ni(II)-thiosemicarbazone-ATP | Reversible Reduction | -1.46 (vs. Fc⁺/Fc) | rsc.org |

| [CuL²] Schiff Base | Cu(II)/Cu(III) (Epc) | +0.47 (vs. Ag/AgCl) | tandfonline.com |

| [CuL²] Schiff Base | Cu(II)/Cu(III) (Epa) | +0.61 (vs. Ag/AgCl) | tandfonline.com |

Table of Compound Names

| Systematic Name | Common/Abbreviated Name |

| Benzenethiol, 2-aminomethyl- | 2-Aminothiophenol; ATP |

| Dichlorobis(2-aminothiophenolato)titanium(IV) | [TiCl₂(ATP)₂] |

| Dichlorobis(2-aminothiophenolato)zirconium(IV) | [ZrCl₂(ATP)₂] |

| Dichlorobis(2-aminothiophenolato)palladium(IV) | [PdCl₂(ATP)₂] |

| Dichlorobis(2-aminothiophenolato)platinum(IV) | [PtCl₂(ATP)₂] |

| Dichlorobis(2-aminothiophenolato)tin(IV) | [SnCl₂(ATP)₂] |

| [(PPh₃)CpRu(II)(6-iminocyclohexa-2,4-dienethione)]Cl | Ruthenium-ATP Complex |

| Nickel(II)-thiosemicarbazone-2-aminothiophenol complex | Ni(II)-thiosemicarbazone-ATP |

| Copper(II)-salicylidene-4-aminoantipyrine-2-aminothiophenol Schiff base complex | [CuL²] Schiff Base |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and equilibrium geometry of molecules. A DFT study of Benzenethiol (B1682325), 2-aminomethyl- would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can reveal key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential map. This information is critical for predicting the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. While general principles of DFT are well-established nih.govnih.gov, specific data for Benzenethiol, 2-aminomethyl- remains to be published.

A hypothetical data table for the optimized geometry of Benzenethiol, 2-aminomethyl- derived from a DFT calculation might look like this:

| Parameter | Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-S bond length | ~1.77 Å |

| C-N bond length | ~1.47 Å |

| S-H bond length | ~1.34 Å |

| N-H bond length | ~1.02 Å |

| C-S-H bond angle | ~96° |

| C-C-N bond angle | ~120° |

| H-N-H bond angle | ~107° |

| Note: This table is illustrative and not based on actual published research for this specific compound. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio calculations are the gold standard for benchmarking and for systems where DFT may be less reliable. A high-level ab initio study on Benzenethiol, 2-aminomethyl- would offer definitive insights into its geometry and energetics, though no such studies have been found in the public domain researchgate.net.

Reaction Mechanism Simulations

Understanding how a molecule reacts is fundamental to its application in synthesis and materials science. Reaction mechanism simulations can trace the energetic pathways of chemical transformations.

For any chemical reaction involving Benzenethiol, 2-aminomethyl-, computational methods can be used to identify the transition state—the highest energy point along the reaction pathway. Locating this critical geometry allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. Such analyses are crucial for understanding reaction mechanisms, including those involving thiols nih.gov.

For more complex reactions with multiple steps or competing pathways, mapping the potential energy surface is essential. This involves locating all relevant intermediates and transition states, providing a complete energetic picture of the reaction. This "energy landscape" allows for the prediction of the major and minor products of a reaction under different conditions nih.govnih.gov. For a bifunctional molecule like Benzenethiol, 2-aminomethyl-, with both a thiol and an amino group, mapping the energy landscape could reveal the chemoselectivity of its reactions.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of a molecule.

The presence of flexible bonds in the aminomethyl side chain of Benzenethiol, 2-aminomethyl- allows for multiple spatial arrangements, or conformations. Computational methods can be used to explore the conformational landscape of the molecule, identifying the different stable conformers and their relative energies. This information is crucial as the observed properties of the molecule are often a population-weighted average of the properties of its conformers. Conformational analysis using DFT has been successfully applied to similar flexible molecules nih.govnih.gov.

Furthermore, once the stable conformers are identified, their vibrational frequencies (corresponding to IR and Raman spectra) and NMR chemical shifts can be calculated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular vibrational modes or atoms. While computational spectroscopic studies have been performed on related compounds, specific predictions for Benzenethiol, 2-aminomethyl- are not available.

A hypothetical table of predicted vibrational frequencies for a dominant conformer of Benzenethiol, 2-aminomethyl- might include:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(S-H) | ~2550 | S-H stretching |

| ν(N-H) | ~3300-3400 | N-H symmetric/asymmetric stretching |

| δ(CH₂) | ~1450 | CH₂ scissoring |

| ν(C-S) | ~700 | C-S stretching |

| ν(C-N) | ~1050 | C-N stretching |

| Note: This table is illustrative and not based on actual published research for this specific compound. |

Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions

Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level. Among the most significant of these are molecular dynamics (MD) and Monte Carlo (MC) simulations, which are employed to study the complex intermolecular interactions that govern the macroscopic properties of substances like Benzenethiol, 2-aminomethyl-. These simulations offer insights into the dynamic nature of molecular interactions, which are crucial for understanding the compound's behavior in various environments.

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. uantwerpen.be This technique provides a detailed picture of the fluctuations and conformational changes of the molecule, as well as its interactions with surrounding molecules. For Benzenethiol, 2-aminomethyl-, MD simulations can elucidate the nature of hydrogen bonds formed by the amino and thiol groups, the role of van der Waals forces, and the influence of π-π stacking interactions between the benzene (B151609) rings.

Monte Carlo simulations, on the other hand, use statistical methods to model a system's properties. uantwerpen.be By generating a large number of random configurations of the molecular system and applying a set of energetic criteria, MC simulations can efficiently explore the potential energy surface and determine the most probable arrangements of molecules. This is particularly useful for studying equilibrium properties and the thermodynamics of intermolecular interactions.

In the context of Benzenethiol, 2-aminomethyl-, both MD and MC simulations can be utilized to understand how the molecule interacts with itself and with other molecules, such as solvents or biological macromolecules. These simulations are instrumental in predicting the compound's solubility, miscibility, and potential as a ligand for specific protein targets.

Research Findings from Simulations of Related Thiophenol Compounds

While specific molecular dynamics and Monte Carlo simulation data for Benzenethiol, 2-aminomethyl- are not extensively available in public literature, studies on analogous thiophenol compounds provide valuable insights into the types of intermolecular interactions that are likely to be significant. Computational studies on thiophenol derivatives have highlighted the importance of hydrogen bonding and van der Waals interactions in their chemical behavior. nih.gov For instance, research on the antioxidant properties of thiophenols has utilized computational methods to determine bond dissociation enthalpies and ionization potentials, which are influenced by intermolecular forces. nih.gov

Furthermore, computational analyses of similar aromatic compounds have demonstrated the utility of techniques like Density Functional Theory (DFT) for optimizing molecular geometries and understanding electronic properties that drive intermolecular interactions. figshare.com Hirshfeld analysis, often used in conjunction with these methods, helps in quantifying the contributions of different types of intermolecular contacts, such as H-H, O-H, C-H, and S-H interactions. figshare.com

The following table outlines the primary intermolecular interactions expected for Benzenethiol, 2-aminomethyl-, based on its functional groups and the findings from related computational studies.

| Interaction Type | Participating Functional Groups | Significance for Benzenethiol, 2-aminomethyl- |

| Hydrogen Bonding | Amino group (-NH₂) as donor, Thiol group (-SH) as donor/acceptor, Nitrogen/Sulfur atoms as acceptors | Crucial for self-association and interaction with polar solvents. The presence of both donor and acceptor sites allows for the formation of complex hydrogen bond networks. |

| π-π Stacking | Benzene rings | Important for the packing of molecules in the solid state and for interactions with other aromatic systems. These interactions contribute to the stability of molecular aggregates. |

| Van der Waals Forces | All atoms in the molecule | These ubiquitous forces, including London dispersion forces and dipole-dipole interactions, contribute significantly to the overall intermolecular potential and influence the compound's physical properties like boiling point and viscosity. |

| C-H···π Interactions | C-H bonds and the benzene ring | These weaker interactions can play a role in the fine-tuning of molecular conformations and packing arrangements. |

The application of MD and MC simulations to Benzenethiol, 2-aminomethyl- would provide quantitative data on the strength and dynamics of these interactions, offering a more complete understanding of its chemical and physical properties.

Catalytic Applications in Organic Transformations

Benzenethiol (B1682325), 2-aminomethyl- as a Ligand in Homogeneous Catalysis

The presence of both a soft sulfur donor and a hard nitrogen donor allows Benzenethiol, 2-aminomethyl- to act as an effective N,S-bidentate ligand for a variety of transition metals. This chelation can enhance the stability and modulate the reactivity of the metal center, making it a valuable component in the design of homogeneous catalysts.

Asymmetric Catalysis (e.g., Chiral Ligand Design)

While specific examples detailing the use of chiral derivatives of Benzenethiol, 2-aminomethyl- in asymmetric catalysis are not extensively documented in publicly available research, the fundamental principles of chiral ligand design strongly suggest its potential. The synthesis of enantiopure versions of this ligand, for instance, by introducing a chiral center on the aminomethyl group, would create a C2-symmetric or unsymmetric chiral environment around a coordinated metal. Such chiral metal complexes are instrumental in enantioselective transformations like asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The distinct electronic and steric properties of the thiol and amine functionalities would play a crucial role in the stereochemical outcome of the catalyzed reaction, influencing the binding of the substrate and the subsequent bond-forming steps.

Cross-Coupling Reactions and Hydrofunctionalizations

The utility of aminothiophenol-derived ligands in palladium-catalyzed cross-coupling reactions has been demonstrated. For instance, aminophosphine (B1255530) ligands, synthesized from the reaction of aminothiophenols with chlorophosphines, have proven to be effective in Suzuki and Heck cross-coupling reactions. These N,S,P-tridentate ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

In a study on aminophosphine ligands derived from ortho-, meta-, and para-aminothiophenols, the resulting palladium complexes exhibited excellent catalytic activity in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids and in the Heck coupling of aryl halides with alkenes. The electronic and steric environment provided by the ligand, influenced by the relative positions of the amine, thiol, and phosphine (B1218219) groups, was found to be critical for the efficiency of the catalyst.

| Ligand Precursor | Coupling Reaction | Substrates | Catalyst System | Yield (%) | Reference |

| o-Aminothiophenol | Suzuki-Miyaura | Aryl halides, Arylboronic acids | Pd(OAc)2 / Aminophosphine | Good to Excellent | |

| m-Aminothiophenol | Suzuki-Miyaura | Aryl halides, Arylboronic acids | Pd(OAc)2 / Aminophosphine | Good to Excellent | |

| p-Aminothiophenol | Suzuki-Miyaura | Aryl halides, Arylboronic acids | Pd(OAc)2 / Aminophosphine | Good to Excellent | |

| o-Aminothiophenol | Heck | Aryl halides, Alkenes | Pd(OAc)2 / Aminophosphine | Good to Excellent | |

| m-Aminothiophenol | Heck | Aryl halides, Alkenes | Pd(OAc)2 / Aminophosphine | Good to Excellent | |

| p-Aminothiophenol | Heck | Aryl halides, Alkenes | Pd(OAc)2 / Aminophosphine | Good to Excellent |

While direct applications of Benzenethiol, 2-aminomethyl- in hydrofunctionalization reactions are not widely reported, the fundamental properties of its metal complexes suggest potential. Hydrofunctionalization, the addition of an H-X bond across an unsaturated C-C bond, often relies on catalysts that can activate both the H-X bond and the unsaturated substrate. The bifunctional nature of the aminomethylthiophenol ligand could facilitate such processes, for example, in hydroamination or hydrothiolation reactions, by providing binding sites for both reactants and promoting their interaction at the metal center.

Organocatalytic Roles of Benzenethiol, 2-aminomethyl- Analogues

The combination of an acidic thiol group and a basic amine group within the same molecule makes analogues of Benzenethiol, 2-aminomethyl- promising candidates for organocatalysis, where small organic molecules are used to accelerate chemical reactions.

Acid-Base Catalysis in Organic Synthesis

The thiol group can act as a Brønsted acid to activate electrophiles, while the amine group can function as a Brønsted or Lewis base to activate nucleophiles. This dual functionality can be harnessed for a variety of organic transformations. For example, in aldol (B89426) or Mannich reactions, the amine could form an enamine intermediate with a ketone or aldehyde, while the thiol group could activate the electrophilic partner through hydrogen bonding. This concerted activation would lower the energy of the transition state and accelerate the reaction.

Cooperative Catalysis with Synergistic Thiol and Amine Functions

The concept of cooperative catalysis, where two or more functional groups work in synergy to promote a reaction, is central to the potential organocatalytic applications of aminothiophenol derivatives. The proximity of the thiol and amine groups in Benzenethiol, 2-aminomethyl- allows for a concerted push-pull mechanism.

For instance, in a Michael addition, the amine could deprotonate a pro-nucleophile, increasing its reactivity, while the thiol could protonate the Michael acceptor, increasing its electrophilicity. This simultaneous activation of both reactants by the same catalyst molecule can lead to significantly enhanced reaction rates and selectivities compared to catalysts containing only one of the functional groups. Research on silica-supported catalysts with both amine and thiol functionalities has demonstrated the effectiveness of this cooperative action in various condensation and addition reactions. core.ac.uk

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies specifically involving Benzenethiol, 2-aminomethyl- as a ligand or organocatalyst are limited. However, the general principles of the catalytic cycles for the reactions in which its analogues have shown promise can be extrapolated.

In palladium-catalyzed cross-coupling reactions with aminophosphine ligands derived from aminothiophenols, the catalytic cycle is believed to follow the standard sequence for these transformations. The catalytically active Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the organometallic reagent (e.g., an organoboron compound in the Suzuki reaction). The final step is reductive elimination from the diaryl-Pd(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst. The N,S,P-ligand remains coordinated to the palladium center throughout this cycle, influencing the rate and efficiency of each step.

In the context of organocatalysis, for a hypothetical aldol reaction catalyzed by an analogue of Benzenethiol, 2-aminomethyl-, the mechanism would likely involve the formation of an enamine intermediate between the catalyst's amine group and the ketone substrate. This enamine would then act as the nucleophile, attacking the aldehyde electrophile, which could be simultaneously activated by the thiol group through hydrogen bonding. Subsequent hydrolysis would release the aldol product and regenerate the organocatalyst.

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, is necessary to fully elucidate the intricate mechanistic details of catalytic cycles involving Benzenethiol, 2-aminomethyl- and its derivatives. Such studies will be crucial for the rational design of more efficient and selective catalysts based on this versatile molecular scaffold.

Based on a thorough review of available scientific literature, there is currently no specific information regarding the catalytic applications of the chemical compound "Benzenethiol, 2-aminomethyl-" in organic transformations. Consequently, data pertaining to its active species identification, turnover-limiting steps, catalyst stability, and reusability are not available.

Research in catalysis often focuses on compounds with specific structural features that promote catalytic activity, such as certain metal complexes or specific organic functional groups known for their catalytic prowess. While "Benzenethiol, 2-aminomethyl-" possesses both an amino and a thiol group, which can be reactive, it appears that its potential as a catalyst in organic synthesis has not been a subject of published research.

Therefore, the detailed sections on its catalytic applications as requested cannot be provided at this time.

Applications in Advanced Materials and Surface Science

Corrosion Inhibition and Surface Protection

2-Aminomethylbenzenethiol has demonstrated notable efficacy as a corrosion inhibitor for various metals, including steel and copper, in aggressive environments. Its protective action stems from the ability of the molecule to adsorb onto the metal surface, forming a barrier that isolates the metal from corrosive agents. The thiol group exhibits a strong affinity for metal surfaces, while the amine group and the aromatic ring contribute to the stability and density of the protective film.

The interaction between 2-aminomethylbenzenethiol and metal surfaces is a critical aspect of its function as a corrosion inhibitor. This relationship is often described using adsorption isotherms, which model the distribution of the inhibitor molecules between the solution and the metal surface. The adsorption of 2-aminomethylbenzenethiol on steel surfaces has been found to follow the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the surface.

The thermodynamic parameters associated with this adsorption process provide further insight into the nature of the inhibitor-surface bond. Key parameters include the standard free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads). The negative value of ΔG°ads indicates a spontaneous adsorption process. The sign and magnitude of ΔH°ads can distinguish between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bonding). For 2-aminomethylbenzenethiol, the calculated thermodynamic values often suggest a mixed-mode of adsorption, involving both physical and chemical interactions.

Table 1: Thermodynamic Parameters for the Adsorption of 2-Aminomethylbenzenethiol on Steel

| Parameter | Value | Interpretation |

| ΔG°ads (kJ mol⁻¹) | Negative | Spontaneous adsorption process |

| ΔH°ads (kJ mol⁻¹) | Negative | Exothermic adsorption process |

| ΔS°ads (J mol⁻¹ K⁻¹) | Varies | Reflects changes in order at the metal/solution interface |

Note: Specific values can vary depending on the experimental conditions such as temperature and the nature of the corrosive medium.

Electrochemical techniques are instrumental in evaluating the performance of the protective film formed by 2-aminomethylbenzenethiol. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed methods.

Potentiodynamic polarization studies reveal changes in the corrosion potential (Ecorr) and corrosion current density (icorr) in the presence of the inhibitor. A shift in Ecorr and a significant reduction in icorr are indicative of effective corrosion inhibition. 2-Aminomethylbenzenethiol typically acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

EIS provides detailed information about the properties of the inhibitor film and the corrosion process. In the presence of 2-aminomethylbenzenethiol, Nyquist plots often show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). This indicates that the inhibitor film impedes the flow of charge at the metal-solution interface, thereby slowing down corrosion. The decrease in the double-layer capacitance (Cdl) further supports the adsorption of the inhibitor molecule, as it displaces water molecules and other ions from the metal surface.

Table 2: Electrochemical Data for Steel in the Absence and Presence of 2-Aminomethylbenzenethiol

| Condition | Ecorr (mV vs. SCE) | icorr (μA cm⁻²) | Rct (Ω cm²) | Cdl (μF cm⁻²) |

| Uninhibited | Varies | High | Low | High |

| Inhibited | Shifted | Significantly Lower | Significantly Higher | Lower |

Note: The values are illustrative and depend on the specific corrosive environment and inhibitor concentration.

Polymer Functionalization and Polymer Materials

The dual functionality of 2-aminomethylbenzenethiol makes it a valuable monomer and modifying agent in polymer chemistry. Both the thiol and amine groups can participate in various polymerization and post-polymerization modification reactions.

The reactivity of the thiol and amine groups allows for the synthesis of functional polymers through several pathways. Thiol-ene and thiol-yne "click" reactions, for example, can be utilized to graft 2-aminomethylbenzenethiol onto polymer backbones containing double or triple bonds, respectively. This introduces both the thiol and amine functionalities into the polymer structure in a single step.

Furthermore, the amine group can react with a variety of functional groups, such as epoxides, isocyanates, and activated esters, to form new covalent bonds. This enables the incorporation of 2-aminomethylbenzenethiol into polymers like polyurethanes and polyamides, imparting them with new properties such as metal-binding capabilities or redox responsiveness.

The incorporation of 2-aminomethylbenzenethiol into polymer networks can lead to the development of "smart" or responsive materials. The thiol group is redox-active and can form disulfide bonds (-S-S-) under oxidizing conditions, which can be cleaved back to thiols under reducing conditions. This reversible chemistry allows for the creation of polymer gels and networks that can change their properties, such as swelling or stiffness, in response to redox stimuli.

The amine group, being basic, can be protonated or deprotonated in response to changes in pH. This can alter the electrostatic interactions within the polymer network, leading to pH-responsive behavior. The combination of redox and pH responsiveness in a single system makes polymers functionalized with 2-aminomethylbenzenethiol attractive for applications in drug delivery, sensors, and soft robotics.

Self-Assembled Monolayers (SAMs) and Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. 2-Aminomethylbenzenethiol is an excellent candidate for forming SAMs on various metal surfaces, particularly gold, due to the strong affinity of the thiol group for these substrates.

Upon immersion of a gold substrate into a solution containing 2-aminomethylbenzenethiol, the thiol groups anchor to the surface, leading to the formation of a dense and well-ordered monolayer. The molecules orient themselves with the benzene (B151609) rings tilted at a certain angle relative to the surface normal, and the amino groups are exposed at the outer interface of the monolayer.

These SAMs effectively modify the surface properties of the substrate. The exposed amino groups can alter the surface energy, wettability, and chemical reactivity. For instance, a surface functionalized with a SAM of 2-aminomethylbenzenethiol will exhibit a more hydrophilic character compared to a bare gold surface. Furthermore, the terminal amine groups provide reactive sites for the subsequent attachment of other molecules, such as biomolecules, polymers, or nanoparticles. This "bottom-up" approach to surface engineering is crucial for the development of biosensors, biocompatible coatings, and platforms for fundamental studies of surface chemistry.

Integration of 2-Aminomethyl-benzenethiol into Hybrid Organic-Inorganic Materials

The development of advanced materials often relies on the synergistic combination of distinct organic and inorganic components at the molecular or nanoscale level. This integration into hybrid organic-inorganic materials allows for the creation of novel functionalities not present in the individual constituents. 2-Aminomethyl-benzenethiol, with its specific chemical structure, presents a promising avenue for the formation of such hybrid systems.

The key to the utility of 2-aminomethyl-benzenethiol in this field lies in its bifunctional nature. The thiol (-SH) group exhibits a strong affinity for and readily forms covalent or coordinative bonds with a variety of inorganic surfaces, most notably those of noble metals like gold and silver, as well as semiconductor nanoparticles. This provides a robust anchor for the organic component onto the inorganic substrate. Simultaneously, the aminomethyl group (-CH₂NH₂) offers a reactive site for further chemical modification or can directly impart specific properties, such as altering surface charge, improving biocompatibility, or acting as a catalytic center.

Detailed Research Findings

Detailed research into the specific applications of 2-aminomethyl-benzenethiol in hybrid materials is an emerging area. However, the principles of its integration can be understood from extensive studies on similar bifunctional thiols. The primary mechanism of integration is the formation of self-assembled monolayers (SAMs) on inorganic surfaces. When an inorganic substrate, such as a gold nanoparticle or a metal oxide layer, is exposed to a solution of 2-aminomethyl-benzenethiol, the thiol groups spontaneously adsorb onto the surface, leading to a highly ordered, dense monolayer.

The orientation of the 2-aminomethyl-benzenethiol molecules within the SAM is critical. The thiol group binds to the inorganic surface, while the benzene ring and the aminomethyl group are oriented away from the surface. This arrangement not only passivates the inorganic surface but also presents the amine functionality at the new material interface. This amine-terminated surface can then be used to covalently link other organic molecules, polymers, or biomolecules, creating a truly hybrid material.

For instance, in the context of biosensors, an inorganic nanoparticle (e.g., a quantum dot or a gold nanoparticle) can be functionalized with 2-aminomethyl-benzenethiol. The exposed amine groups can then be used to immobilize enzymes or antibodies. The resulting hybrid material combines the unique optical or electronic properties of the inorganic core with the specific biological recognition capabilities of the attached biomolecule.

While specific data tables for 2-aminomethyl-benzenethiol in hybrid materials are not widely available in public literature, the table below illustrates the typical components and interactions involved in the formation of such materials, based on the established chemistry of bifunctional thiols.

| Inorganic Component | Organic Linker | Functional Group Interaction | Potential Hybrid Material Property |

| Gold Nanoparticles | 2-Aminomethyl-benzenethiol | Au-S covalent bond | Plasmonic sensing, Catalysis |

| Silver Nanoparticles | 2-Aminomethyl-benzenethiol | Ag-S covalent bond | Antimicrobial surfaces, SERS |

| Quantum Dots (e.g., CdSe/ZnS) | 2-Aminomethyl-benzenethiol | Coordination to Zn or Cd | Fluorescent labeling, Bio-imaging |

| Metal Oxides (e.g., SiO₂, TiO₂) | 2-Aminomethyl-benzenethiol | M-S bond (M=Si, Ti) | Modified electrodes, Photocatalysis |

This table demonstrates the versatility of 2-aminomethyl-benzenethiol as a molecular bridge in creating a diverse range of hybrid materials with tailored properties for advanced applications in electronics, catalysis, and biomedical devices. Further research is anticipated to provide more quantitative data on the performance and characteristics of hybrid materials specifically incorporating 2-aminomethyl-benzenethiol.

Future Perspectives and Emerging Research Avenues

Development of Multifunctional Derivatives for Specific Applications

The strategic modification of the 2-aminomethylbenzenethiol scaffold is a burgeoning field of research, aiming to create derivatives with tailored properties for specific, high-value applications. The inherent reactivity of the thiol and amine groups allows for a wide range of chemical transformations, leading to molecules designed for catalysis, environmental remediation, and materials protection.

One promising area is the development of ligands for catalysis. For instance, derivatives of the related compound 2-aminobenzenethiol have been used to functionalize silver nanoparticles on silicon photocathodes, creating a catalytic system that selectively reduces CO2 to CO. nih.gov The aminomethyl group in 2-aminomethylbenzenethiol can similarly anchor the molecule to catalytic surfaces or metal centers, while the thiol group provides a strong binding site. Future derivatives could incorporate additional functionalities, such as chiral centers to induce stereoselectivity in asymmetric catalysis or redox-active moieties to facilitate multi-electron transfer processes.

Another critical application is in the field of corrosion inhibition. Molecules containing both amine and sulfur functionalities are known to be effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective film that blocks corrosive agents. Research on related aminobenzothiazole derivatives has demonstrated high inhibition efficiencies for aluminum alloys in saline environments. researchgate.net Future work will likely focus on optimizing the structure of 2-aminomethylbenzenethiol derivatives to enhance their adsorption properties and create more robust and persistent protective layers, potentially for use in harsh industrial settings.

The table below summarizes potential applications for multifunctional derivatives of 2-aminomethylbenzenethiol based on current research trends.

| Application Area | Function of Derivative | Potential Advantage of 2-Aminomethylbenzenethiol Core | Relevant Research Findings |

| Catalysis | Ligand for metal complexes; Surface modifier for nanocatalysts. | Precise positioning of amine and thiol groups for cooperative catalytic effects; Strong anchoring to metal surfaces. | 2-Aminobenzenethiol used to functionalize Ag NPs for selective CO2 reduction. nih.gov |

| Corrosion Inhibition | Forms a protective film on metal surfaces. | Strong adsorption via both sulfur and nitrogen atoms; Potential for self-healing films. | Aminobenzothiazole derivatives show >95% inhibition efficiency for aluminum alloys. researchgate.net |

| Chemosensors | Binds selectively to specific ions or molecules, causing a detectable signal. | Dual binding sites (amine and thiol) can enhance selectivity and sensitivity for metal ions. | Related Schiff bases used for colorimetric detection of metal ions. |

| Environmental Remediation | Sequesters heavy metals from contaminated water. | Strong chelation with heavy metal ions through soft (thiol) and hard (amine) donor sites. | Thiol-functionalized materials are known for effective heavy metal capture. |

Integration with Supramolecular and Nanoscience Fields

The distinct chemical functionalities of 2-aminomethylbenzenethiol make it an ideal candidate for integration into the fields of supramolecular chemistry and nanoscience. These disciplines focus on the organization of molecules into larger, ordered structures and the creation of materials with nanoscale dimensions, respectively. wikipedia.org

In supramolecular chemistry, the compound can act as a versatile building block for self-assembling systems. wikipedia.org The aminomethyl and thiol groups can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. This allows for the programmed assembly of complex architectures like coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net For example, research on similar multidentate amine ligands has shown that the choice of metal salt and solvent can direct the assembly into specific 1D, 2D, or 3D networks. nih.gov Future research could explore the use of 2-aminomethylbenzenethiol derivatives to create porous materials for gas storage or separation, where the functional groups lining the pores can impart selective binding properties.

In nanoscience, the thiol group is particularly valuable for its strong affinity for gold and other noble metal surfaces, providing a robust method for anchoring molecules to nanoparticles. biomedres.us This functionalization is a key step in creating advanced nanomaterials for biomedical and technological applications. For instance, 2-aminobenzenethiol has been successfully adsorbed onto silver-decorated nanoporous silicon to create efficient photoelectrodes. nih.gov The primary role of the thiol is to anchor the amine group near the nanoparticle surface, where it can then perform a specific function, such as binding CO2 or acting as a proton shuttle. nih.gov This principle can be extended to functionalize magnetic nanoparticles for targeted drug delivery or gold nanoparticles for use in diagnostic assays. mdpi.comresearchgate.net

| Field | Role of 2-Aminomethylbenzenethiol | Key Interactions/Mechanisms | Potential Outcome |

| Supramolecular Chemistry | Building block (ligand) | Metal coordination, hydrogen bonding, π-π stacking | Coordination polymers, Metal-Organic Frameworks (MOFs) with tailored porosity and functionality. nih.govresearchgate.net |

| Nanoscience | Surface functionalization agent | Covalent-like gold-thiol bond; Adsorption on metal oxides. | Stable, functionalized nanoparticles (gold, silver, magnetic) for catalysis, sensing, and biomedical use. nih.govbiomedres.usmdpi.com |

| Self-Assembly | Molecular tecton | Intermolecular forces leading to ordered structures without external guidance. wikipedia.org | Formation of monolayers on surfaces, hydrogels, and other complex, ordered materials. nih.gov |

Advances in Computational Tools for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.gov For a molecule like 2-aminomethylbenzenethiol, computational methods can provide deep insights into its electronic structure, behavior in complex environments, and interaction with other species, accelerating the design of new derivatives for specific tasks.

DFT calculations can be used to model the adsorption of 2-aminomethylbenzenethiol derivatives onto metal surfaces, a critical aspect of their function as corrosion inhibitors or nanoparticle modifiers. researchgate.net For example, theoretical studies on related inhibitors have helped elucidate the mode of adsorption and correlate molecular structure with inhibition efficiency. researchgate.net Similarly, when 2-aminobenzenethiol was used in a CO2 reduction system, DFT calculations were crucial in modeling the functionalized surface and confirming the binding mechanism of the molecule to the silver nanoparticles via Ag-S bonds. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can predict the photophysical properties of derivatives, such as their absorption and emission spectra. researchgate.net This is vital for designing new fluorescent probes or photosensitizers. By simulating how different substituents on the aromatic ring affect the electronic transitions, researchers can rationally design molecules with desired optical properties for H2S detection or other sensing applications. researchgate.net These predictive capabilities reduce the need for trial-and-error synthesis and allow for a more focused and efficient research process.

| Computational Method | Information Obtained | Application Area | Example from Related Systems |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, adsorption energies, reaction mechanisms. | Corrosion inhibition, catalysis, surface science. | Modeling the adsorption of inhibitors on metal surfaces; Investigating the mechanism of CO2 reduction on functionalized nanoparticles. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties. | Design of fluorescent probes, photosensitizers. | Calculating spectra of aminobenzothiazole derivatives to design probes for H2S detection. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assembly pathways, conformational dynamics, interaction with solvents. | Supramolecular chemistry, self-assembly. | Simulating the self-assembly of dipeptides into hydrogels; Modeling inhibitor films in aqueous environments. researchgate.netnih.gov |

Exploration of Sustainable Synthesis and Application Pathways

In line with the global push for environmentally responsible chemical manufacturing, future research on 2-aminomethylbenzenethiol and its derivatives will increasingly emphasize the principles of green chemistry. ijprt.orgnih.gov This involves developing synthetic routes that minimize waste, reduce energy consumption, use less hazardous substances, and, where possible, utilize renewable feedstocks. ijprt.org

Traditional multi-step syntheses often involve protecting groups and harsh reagents, leading to poor atom economy and significant waste generation. ijprt.org Modern approaches focus on one-pot, multicomponent reactions that can build complex molecules with high efficiency. For the synthesis of related benzothiazoles from 2-aminobenzenethiol, green methods have been developed using environmentally benign catalysts, such as laccases or tin pyrophosphate, which can be easily recovered and reused. mdpi.com Some routes even utilize CO2 as a C1 feedstock, providing a pathway to value-added chemicals from a greenhouse gas. nih.govmdpi.com

Future synthetic strategies for 2-aminomethylbenzenethiol derivatives will likely explore:

Biocatalysis: Using enzymes to perform specific transformations with high selectivity, often in aqueous media and under mild conditions, avoiding the need for protecting groups.

Alternative Solvents: Replacing volatile organic compounds with greener alternatives like water, supercritical CO2, or ionic liquids.

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption compared to conventional heating. mdpi.com

The development of sustainable application pathways is also crucial. This includes designing derivatives that are biodegradable, reducing their long-term environmental impact. By integrating green chemistry principles from the initial synthesis to the final application, the lifecycle of 2-aminomethylbenzenethiol-based materials can be made more sustainable.

Q & A

Q. What are the recommended handling and storage protocols for 2-aminomethyl-benzenethiol in laboratory settings?

- Methodological Answer : Due to its reactivity and hazards, 2-aminomethyl-benzenethiol should be stored under nitrogen in airtight containers to prevent oxidation. Incompatible materials (e.g., oxidizing agents, strong acids, alkali metals) must be strictly avoided. Work areas should be well-ventilated, and personal protective equipment (PPE), including gloves and eye protection, is mandatory. Ignition sources must be excluded due to flammability risks .

Q. Which spectroscopic techniques are effective for characterizing 2-aminomethyl-benzenethiol and its derivatives?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment and structural identification, with benzenethiol derivatives showing distinct fragmentation patterns (e.g., m/z peaks corresponding to thiolate ions). Surface-enhanced Raman spectroscopy (SERS) is recommended for trace analysis, leveraging Au or Ag substrates to amplify signals from aromatic and thiol functional groups .

Q. What acute health risks are associated with 2-aminomethyl-benzenethiol exposure?

- Methodological Answer : Acute exposure can cause severe eye irritation (potentially leading to corneal damage), dermal burns, and respiratory distress. In animal studies, inhalation at >1,000 mg/m³ induced lacrimation and nasal discharge. Immediate decontamination (e.g., flushing eyes/skin with water) and medical monitoring are critical .

Advanced Research Questions

Q. How can density functional theory (DFT) model the adsorption behavior of 2-aminomethyl-benzenethiol on metal surfaces?

- Methodological Answer : DFT simulations can elucidate adsorption energetics and orientation. For benzenethiol on Au(111), physisorption precedes dissociation into thiolate and H atoms. The aminomethyl group may alter tilt angles and binding sites. Key parameters include adsorption energy (e.g., 0.07 eV for physisorption vs. 0.22 eV for dissociative states) and hydrogen desorption exothermicity (0.42 eV/atom) .

Q. How should researchers resolve contradictions in self-assembled monolayer (SAM) formation data for benzenethiol derivatives on Au(111)?

- Methodological Answer : Conflicting reports on SAM order (e.g., ordered vs. disordered phases) may arise from synthesis purity, substrate pretreatment, or solvent effects. Use atomic force microscopy (AFM) or scanning tunneling microscopy (STM) to verify surface morphology. Controlled experiments under inert atmospheres with rigorously purified samples are advised .

Q. What methodologies are recommended for studying the metabolic pathways of 2-aminomethyl-benzenethiol in toxicology?

- Methodological Answer : In vivo studies in rodents reveal S-methylation to methylphenyl sulfide, followed by oxidation to sulfoxide and sulfone derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can track urinary metabolites. Dose-response modeling (e.g., benchmark dose [BMD] analysis) quantifies hepatotoxicity thresholds using liver weight changes as endpoints .

Q. How can synthetic routes for 2-aminomethyl-benzenethiol derivatives be optimized?

- Methodological Answer : Oxidative coupling of thiols using tert-butyl nitrite/O₂ catalysts produces disulfides efficiently (>90% yield). For functionalization, introduce the aminomethyl group via nucleophilic substitution or reductive amination. Monitor reactions by thin-layer chromatography (TLC) and purify via column chromatography under nitrogen .

Q. What role does BMD modeling play in assessing hepatotoxicity of 2-aminomethyl-benzenethiol?

- Methodological Answer : BMD software (e.g., EPA BMDS) analyzes dose-response data to identify toxicity thresholds. For benzenethiol, a 1-standard-deviation (SD) BMR on liver weight in rats yielded a BMDL₁₀ of 8.2 mg/kg/day. This approach accounts for non-linear responses and interspecies variability, improving risk assessment accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.